GPR35 Agonist Potency: 3,5‑Dimethyl vs. 2,4‑Dimethyl Regioisomer
The 3,5‑dimethylbenzoyl‑piperazine chemotype demonstrates sub‑nanomolar agonist activity at human GPR35 (IC₅₀ = 0.74 nM, EC₅₀ = 1.10 nM) in CHO‑K1 cells [REFS‑1]. In contrast, the 2,4‑dimethylbenzoyl regioisomer shows markedly weaker agonist activity, with an IC₅₀ of 22 nM and an EC₅₀ of 83 nM measured in the same GPR35 DMR desensitisation assay (HT‑29 cells) [REFS‑2]. This ≈ 30‑fold difference in IC₅₀ and ≈ 75‑fold difference in EC₅₀ highlights that the 3,5‑substitution pattern is critical for high‑affinity GPR35 engagement.
| Evidence Dimension | GPR35 agonist potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.74 nM; EC₅₀ = 1.10 nM |
| Comparator Or Baseline | 1‑(2,4‑Dimethylbenzoyl)piperazine: IC₅₀ = 22 nM, EC₅₀ = 83 nM |
| Quantified Difference | ≈ 30‑fold (IC₅₀); ≈ 75‑fold (EC₅₀) greater potency for 3,5‑isomer |
| Conditions | Human GPR35 expressed in CHO‑K1 (target) and HT‑29 (comparator); desensitisation of zaprinast‑induced DMR response |
Why This Matters
For researchers procuring a GPR35 agonist tool compound, the 3,5‑dimethyl isomer provides a > 1.5 log unit potency advantage over the 2,4‑regioisomer, enabling lower‑dose experiments and reduced off‑target risk.
- [1] BindingDB. BDBM50575549 (CHEMBL3306990) – Agonist activity at human GPR35. http://bdb8.ucsd.edu (accessed 2026‑05‑07). View Source
- [2] BindingDB. BDBM50575522 (CHEMBL4878979) – 2,4‑Dimethyl regioisomer GPR35 agonist data. http://ww.w.bindingdb.org (accessed 2026‑05‑07). View Source
